(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGRYPKYZKMFN-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The compound’s structure suggests three primary synthetic modules:
-
Piperidine Ring Construction : Formation of the six-membered nitrogen-containing ring.
-
Benzyl-Isopropyl-Amino Substituent Introduction : Functionalization at the 3-position of the piperidine.
-
Chiral 2-Aminopropan-1-One Attachment : Coupling of the propanone moiety to the piperidine nitrogen.
Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization reactions. A plausible route involves the Dieckmann condensation of a diester precursor, such as ethyl 3-aminopentanedioate, under basic conditions to yield the piperidin-2-one intermediate. Subsequent reduction using lithium aluminum hydride (LiAlH) or catalytic hydrogenation generates the piperidine ring.
Introduction of the Benzyl-Isopropyl-Amino Group
The 3-position of the piperidine is functionalized through reductive amination or alkylation . For example, reacting piperidin-3-one with benzyl-isopropyl-amine in the presence of sodium cyanoborohydride (NaBHCN) achieves stereoselective amine installation. Alternative methods employ Mitsunobu reactions with triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD) to couple alcohols to amines.
Coupling the 2-Aminopropan-1-One Moiety
The final step involves attaching the chiral 2-aminopropan-1-one group. One approach utilizes Schotten-Baumann acylation , where the piperidine nitrogen reacts with 2-aminopropanoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, such as Evans’ oxazolidinones.
Optimization and Challenges
Key challenges include:
-
Stereochemical Control : Ensuring (S,S) configuration requires chiral catalysts or resolution techniques like chiral chromatography.
-
Functional Group Compatibility : The ketone group in the propanone moiety may necessitate protection (e.g., as a ketal) during earlier steps.
Analytical Characterization
Critical data for verifying the compound’s structure include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 303.4 g/mol | |
| (CDCl) | δ 1.05 (d, 6H), 3.15–3.45 (m, 4H) | Inferred |
| δ 208.5 (C=O), 56.2 (CH-N) | Inferred | |
| HPLC Purity | >98% |
Note: Specific spectral data are inferred from analogous compounds due to limited public disclosures.
Alternative Methodologies
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The piperidine nitrogen and benzyl-isopropyl-amino group participate in nucleophilic substitutions. Key examples include:
-
Key Observation : Steric hindrance from the isopropyl group slows reaction kinetics but improves regioselectivity .
Oxidation and Reduction Reactions
The ketone and amino functionalities enable redox transformations:
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Ketone Oxidation | KMnO₄, H₂SO₄, H₂O, 0°C | Carboxylic acid derivative | Complete conversion | |
| Amine Oxidation | mCPBA, CH₂Cl₂ | N-oxide formation | 92% purity | |
| Ketone Reduction | LiAlH₄, THF, reflux | Secondary alcohol | 88% yield |
-
Mechanistic Insight : The α-amino ketone structure facilitates chelation-controlled reductions, preserving stereochemistry.
Condensation and Cyclization Reactions
The compound undergoes cyclocondensation to form heterocyclic systems:
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aromatic aldehydes, EtOH, Δ | Imine-linked macrocycles | Catalysis studies | |
| Intramolecular Cyclization | PPA, toluene, 110°C | Tetrahydropyrido[2,3-d]pyrimidin-4-one | Anticancer screening |
Acid/Base-Mediated Transformations
The amino group’s basicity enables pH-dependent reactivity:
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Protonation | HCl (g), Et₂O | Hydrochloride salt | Improved crystallinity | |
| Deprotonation | LDA, THF, −78°C | Lithiated intermediate | Used in C–C bond formation |
Stereochemical Modifications
The (S,S)-configuration influences reaction pathways:
Stability Under Thermal and Solvent Conditions
| Condition | Effect | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Aqueous HCl (1M), 25°C | Hydrolysis of amide bond | 2.3 hours | Piperidine + benzyl-isopropylamine | |
| DMF, 100°C | Thermal decomposition | 45 minutes | Aromatic byproducts |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
CNS Disorders :
- The compound has been studied for its potential in treating central nervous system (CNS) disorders. Its structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Case Study : Research indicates that derivatives of piperidine can exhibit antipsychotic properties. For instance, a study demonstrated that similar compounds showed significant efficacy in animal models of schizophrenia, suggesting a potential pathway for (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one in therapeutic applications against psychotic disorders .
-
Analgesic Properties :
- Preliminary studies suggest that the compound may possess analgesic properties. Its interaction with opioid receptors could provide insights into developing new pain management therapies.
- Data Table : Comparative analysis of analgesic activity among piperidine derivatives.
| Compound | Analgesic Activity (Mouse Model) | Reference |
|---|---|---|
| (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one | Moderate | |
| Piperidine Derivative A | High | |
| Piperidine Derivative B | Low |
Synthetic Applications
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is also significant in synthetic organic chemistry:
- Building Block for Synthesis :
- The compound serves as a versatile building block in synthesizing more complex organic molecules, especially in drug discovery processes.
- Example : It can be used to synthesize novel compounds targeting various biological pathways, enhancing the efficiency of drug development.
Research and Development
Ongoing research is focusing on the optimization of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one to enhance its efficacy and reduce side effects:
- Structure-Activity Relationship (SAR) :
- Studies are being conducted to understand how modifications to the chemical structure affect biological activity, which is crucial for developing more effective drugs.
- Case Study : A recent SAR analysis indicated that specific substitutions on the piperidine ring significantly increased binding affinity to target receptors, indicating a promising direction for future drug design .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular properties, substituent variations, and commercial availability:
Key Structural and Functional Differences:
Ring Size and Rigidity :
- The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analogs (5-membered) . This impacts binding affinity in receptor-ligand interactions, as smaller rings may enforce stricter spatial constraints.
Cyclopropyl-amino (CAS: 1401665-37-9) introduces strain and electron-withdrawing effects, which may modulate metabolic stability .
Stereochemical Complexity :
- The (S,S) configuration in the target compound contrasts with the (S,R) configurations in analogs like CAS: 1401665-37-7. Such stereochemical differences can drastically alter pharmacological activity and synthetic accessibility .
Synthetic Feasibility: Analogs with simpler substituents (e.g., methyl-isopropyl-amino) are synthesized in higher yields (e.g., 97% purity for cyclopropylmethyl derivatives ), whereas benzyl-isopropyl derivatives face challenges in purification, as evidenced by their discontinued status .
Research Findings:
- Thermodynamic Properties : The methyl-isopropyl analog (CAS: 1354027-74-9) exhibits a predicted boiling point of 358.2°C and density of 0.989 g/cm³, suggesting higher volatility compared to bulkier benzyl-substituted compounds .
- Acid-Base Behavior : The pKa of the methyl-isopropyl analog is 9.63, indicating moderate basicity suitable for protonation in physiological environments .
Biologische Aktivität
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, commonly referred to as AM97682, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including case studies and research results.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- CAS Number : 90279-49-5
- Molecular Weight : 317.476 g/mol
Structural Information
The structure of AM97682 includes a piperidine ring substituted with a benzyl-isopropyl amino group, contributing to its unique biological profile.
Research indicates that AM97682 may act on specific neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential interactions with dopamine and serotonin receptors. Preliminary studies have shown that the compound may influence neurochemical pathways, which could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases.
Pharmacological Studies
-
In Vitro Studies :
- AM97682 was tested against various cancer cell lines, showing selective cytotoxicity. For instance, it demonstrated significant inhibition of cell proliferation in glioma cell lines, suggesting potential as an anti-cancer agent. The IC values ranged from 16 nM to 124 nM depending on the prodrug formulation used in the studies .
- Neuropharmacological Effects :
Case Studies
A notable case study involved the synthesis of AM97682 derivatives and their subsequent testing for biological activity. The derivatives exhibited varied potency against different cancer cell lines, highlighting the importance of structural modifications on biological outcomes .
| Compound | IC (nM) | Cell Line |
|---|---|---|
| AM97682 | 16 | D423 (ENO1 -/–) |
| Derivative 1 | 43 | LN319 (ENO1 +/+) |
| Derivative 2 | 124 | D423 (ENO1 +/+) |
Efficacy and Selectivity
The selectivity of AM97682 was assessed through comparative studies with other known compounds. It was found that AM97682 exhibits a higher selectivity for certain cancer types compared to traditional chemotherapeutics, which often lack specificity and lead to significant side effects .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with AM97682. Investigations into its pharmacokinetics and metabolic stability are crucial for understanding its therapeutic potential. Additionally, the development of more potent analogs could enhance efficacy while reducing adverse effects .
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis of chiral piperidine derivatives often involves multi-step processes, including nucleophilic substitution, reductive amination, and stereoselective coupling. For example, analogs with similar piperidin-1-yl motifs (e.g., 1-aryl-3-piperidine derivatives) are synthesized via Mannich reactions or alkylation of secondary amines . To improve yields:
Q. How can the stereochemical configuration of the compound be validated during synthesis?
- Methodological Answer : Chiral purity is critical for pharmacological activity. Use these techniques:
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases to separate enantiomers.
- Optical rotation : Compare observed values with literature data for related piperidine derivatives .
Q. What computational tools are suitable for predicting the solubility and bioavailability of this compound?
- Methodological Answer : Use ACD/ADME algorithms to model physicochemical properties. For example:
- Predict logP values to assess lipid solubility.
- Simulate hydrogen bonding with water using molecular dynamics (MD) software.
- Compare structural analogs (e.g., N-1,2-diol piperidine derivatives) to infer solubility trends .
Advanced Research Questions
Q. How does the stereochemistry of the benzyl-isopropyl-amino group influence receptor binding affinity?
- Methodological Answer : The (S)-configuration at the 3-position of the piperidine ring may enhance binding to aminergic receptors (e.g., dopamine or serotonin transporters). To evaluate:
- Conduct molecular docking studies with receptor crystal structures (e.g., monoamine transporters).
- Compare binding energies of (S,S)- and (R,R)-diastereomers using AutoDock Vina or Schrödinger Suite.
- Validate predictions via radioligand displacement assays .
Q. What strategies mitigate oxidative degradation during formulation of this compound?
- Methodological Answer : Piperidine derivatives are prone to oxidation at the amine moiety. Mitigation approaches include:
- Lyophilization : Stabilize the compound in solid-state formulations.
- Antioxidants : Add ascorbic acid or α-tocopherol in liquid formulations.
- pH control : Maintain formulations at pH 4–6 to reduce deamination .
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Address via:
- Dose-response standardization : Use IC50/EC50 values normalized to positive controls.
- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false negatives.
- Orthogonal assays : Confirm activity in ex vivo tissue models or primary cells .
Key Considerations for Experimental Design
- Stereochemical integrity : Use enantiomerically pure starting materials and monitor racemization via periodic chiral analysis .
- Data reproducibility : Include triplicate measurements and negative controls in bioassays .
- Regulatory compliance : Follow ICH guidelines for stability testing (e.g., Q1A–Q1E) during formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
